2-[(2-chlorophenyl)formamido]-3-(1H-indol-3-yl)propanoic acid
Overview
Description
2-[(2-chlorophenyl)formamido]-3-(1H-indol-3-yl)propanoic acid is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a chlorophenyl group, an indole moiety, and a propanoic acid functional group, making it a molecule of interest for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-chlorophenyl)formamido]-3-(1H-indol-3-yl)propanoic acid typically involves the following steps:
Formation of the Indole Moiety: The indole ring can be synthesized using the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone in the presence of an acid catalyst.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced through a substitution reaction, where a chlorobenzene derivative reacts with an appropriate nucleophile.
Formation of the Propanoic Acid Group: The propanoic acid group can be introduced through a series of reactions, including the formation of an intermediate ester followed by hydrolysis to yield the carboxylic acid.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-[(2-chlorophenyl)formamido]-3-(1H-indol-3-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce amines or alcohols .
Scientific Research Applications
2-[(2-chlorophenyl)formamido]-3-(1H-indol-3-yl)propanoic acid has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including anticancer, antiviral, and anti-inflammatory activities.
Biological Research: It is used as a tool compound to study various biological processes and pathways, particularly those involving indole derivatives.
Chemical Biology: The compound is used in chemical biology to probe the function of proteins and enzymes that interact with indole derivatives.
Industrial Applications: It may be used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-[(2-chlorophenyl)formamido]-3-(1H-indol-3-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The indole moiety is known to bind to various receptors and enzymes, modulating their activity. This can lead to changes in cellular signaling pathways, gene expression, and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone involved in growth and development.
Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.
2-(1H-indol-3-yl)ethanamine:
Uniqueness
2-[(2-chlorophenyl)formamido]-3-(1H-indol-3-yl)propanoic acid is unique due to its combination of a chlorophenyl group, an indole moiety, and a propanoic acid functional group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications .
Biological Activity
2-[(2-chlorophenyl)formamido]-3-(1H-indol-3-yl)propanoic acid, also known as a derivative of indole and benzamide, has garnered attention in pharmacological research due to its potential biological activities. This compound is characterized by its structural components that suggest various mechanisms of action, particularly in the context of cancer therapy and neuroprotection.
Chemical Structure
The chemical structure of this compound is represented by the following molecular formula:
- Molecular Formula : C18H15ClN2O3
- IUPAC Name : (2S)-2-[(2-chlorobenzoyl)amino]-3-(1H-indol-3-yl)propanoic acid
Anticancer Properties
Recent studies have indicated that compounds structurally related to this compound exhibit significant anticancer properties. The mechanism often involves the induction of apoptosis in cancer cells. For instance, flavonoids and similar compounds have been shown to inhibit fatty acid synthase (FAS), a key enzyme involved in lipogenesis, which is often upregulated in cancer cells. This inhibition leads to reduced cell proliferation and increased apoptosis rates in both prostate and breast cancer cells .
Neuroprotective Effects
Research has also suggested potential neuroprotective effects of indole derivatives. The ability of these compounds to cross the blood-brain barrier allows them to exert protective effects against neurodegenerative diseases. In particular, they may reduce oxidative stress and inflammation in neuronal tissues, thereby preserving cognitive function and neuronal integrity .
Table 1: Summary of Biological Activities
Case Study: Anticancer Mechanism
In a study examining the effects of indole derivatives on cancer cell lines, it was found that treatment with this compound resulted in a significant decrease in cell viability. The compound induced cell cycle arrest and apoptosis through the modulation of key signaling pathways such as JNK/MAPK, which are crucial for cell survival and proliferation .
Case Study: Neuroprotection
Another investigation focused on the neuroprotective properties of indole derivatives. It was reported that these compounds could mitigate neuroinflammation induced by lipopolysaccharides (LPS), suggesting their potential therapeutic role in conditions like Alzheimer's disease. The study highlighted the downregulation of pro-inflammatory cytokines as a key mechanism .
Properties
IUPAC Name |
2-[(2-chlorobenzoyl)amino]-3-(1H-indol-3-yl)propanoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN2O3/c19-14-7-3-1-6-13(14)17(22)21-16(18(23)24)9-11-10-20-15-8-4-2-5-12(11)15/h1-8,10,16,20H,9H2,(H,21,22)(H,23,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIHNVMQBEJPYDL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CC(C(=O)O)NC(=O)C3=CC=CC=C3Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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